

# Spectroscopic Profile of Methyl 2-(pyrimidin-4-YL)acetate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 2-(pyrimidin-4-YL)acetate**

Cat. No.: **B1359101**

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This technical guide provides a detailed overview of the spectroscopic characteristics of **Methyl 2-(pyrimidin-4-YL)acetate**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure and analysis of structurally similar molecules. It also outlines the standard experimental protocols for obtaining and analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Methyl 2-(pyrimidin-4-YL)acetate**. These predictions are derived from established principles of spectroscopic interpretation and data from analogous compounds, such as methyl 4-pyrimidinecarboxylate.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.90	d	1H	H2 (pyrimidine ring)
~8.60	d	1H	H6 (pyrimidine ring)
~7.40	dd	1H	H5 (pyrimidine ring)
~3.90	s	2H	-CH <sub>2</sub> -
~3.70	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the typical range for pyrimidine systems.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (ester)
~158	C2 (pyrimidine ring)
~157	C6 (pyrimidine ring)
~150	C4 (pyrimidine ring)
~122	C5 (pyrimidine ring)
~52	-OCH <sub>3</sub>
~40	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1580, ~1550, ~1470	Medium-Strong	C=C and C=N stretching (pyrimidine ring)
~1250	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Predicted Identity of Fragment
152	[M] <sup>+</sup> (Molecular Ion)
121	[M - OCH <sub>3</sub> ] <sup>+</sup>
93	[M - COOCH <sub>3</sub> ] <sup>+</sup>
79	[C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup> (pyrimidine ring fragment)

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Methyl 2-(pyrimidin-4-YL)acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-(pyrimidin-4-YL)acetate** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or corresponding frequency for the available  $^1\text{H}$  spectrometer.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
  - Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid (KBr Pellet): If the compound is a solid, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

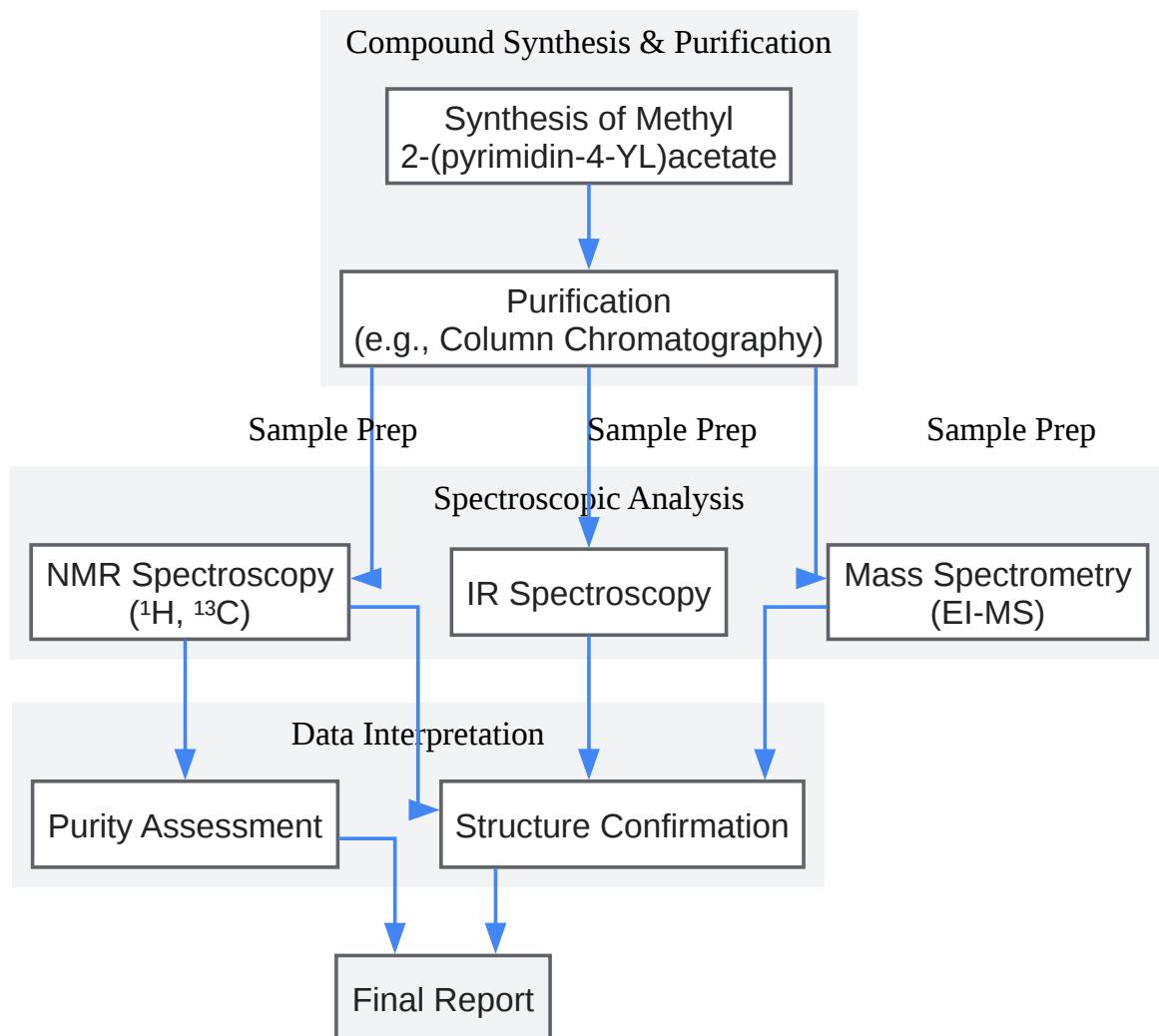
- Acquisition Parameters: Scan range of 4000-400  $\text{cm}^{-1}$ , resolution of 4  $\text{cm}^{-1}$ , and accumulate 16-32 scans.
- Background Correction: Record a background spectrum of the empty sample compartment (or a pure KBr pellet) and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
- Ionization Method:
  - Electron Ionization (EI): This is a common method for relatively small and volatile organic molecules.[\[1\]](#)
  - Ionization Energy: Standard 70 eV.
- Mass Analysis:
  - Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
  - Mass Range: Scan from  $\text{m/z}$  40 to 300.
- Data Acquisition and Analysis: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio ( $\text{m/z}$ ).

## Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Methyl 2-(pyrimidin-4-YL)acetate**.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

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## References

- 1. caymanchem.com [caymanchem.com]
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